12-Ketooleic acid

Description

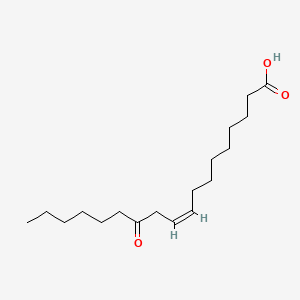

Structure

3D Structure

Properties

IUPAC Name |

(Z)-12-oxooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEOVCWNVASAFS-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-97-0 | |

| Record name | 12-Ketooleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

12-Ketooleic acid chemical structure and properties

An Overview of (Z)-12-oxooctadec-9-enoic Acid

12-Ketooleic acid, systematically named (Z)-12-oxooctadec-9-enoic acid, is a derivative of oleic acid, a ubiquitous monounsaturated fatty acid. Its structure features an 18-carbon chain with a cis-double bond at the ninth carbon and a ketone group at the twelfth carbon. This keto-fatty acid is of interest to researchers in the fields of lipid biochemistry, cell signaling, and drug development due to its potential biological activities, which are yet to be fully elucidated. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, and what is currently known about this compound.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below. While experimentally determined physicochemical properties are not widely available in the literature, computational estimations provide valuable insights.

Chemical Structure:

-

Systematic Name: (Z)-12-oxooctadec-9-enoic acid

-

Synonyms: this compound, 12-oxo-cis-9-octadecenoic acid

-

Molecular Formula: C₁₈H₃₂O₃

-

Molecular Weight: 296.45 g/mol

Physicochemical Properties:

A comprehensive table of computed physicochemical properties is presented below. These values are predicted using computational models and provide an estimation of the compound's characteristics.

| Property | Value | Source |

| Molecular Weight | 296.45 g/mol | PubChem |

| Molecular Formula | C₁₈H₃₂O₃ | PubChem |

| XLogP3 | 5.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 14 | PubChem |

| Exact Mass | 296.235144 g/mol | PubChem |

| Monoisotopic Mass | 296.235144 g/mol | PubChem |

| Topological Polar Surface Area | 54.4 Ų | PubChem |

| Heavy Atom Count | 21 | PubChem |

| Complexity | 353 | PubChem |

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activities and signaling pathways directly attributed to this compound. While other keto-fatty acids have been studied for their roles in inflammation, metabolism, and cell signaling, the specific functions of the 12-keto derivative of oleic acid remain an open area for investigation. Future research is needed to uncover its potential interactions with cellular receptors, enzymes, and signaling cascades.

Experimental Protocols

A generalized workflow for a potential synthesis and analysis is proposed below.

Caption: A potential experimental workflow for the synthesis and analysis of this compound.

Conclusion and Future Directions

This compound represents a sparsely explored area within the field of lipid research. While its chemical structure is well-defined, a significant gap exists in the understanding of its physicochemical properties, biological functions, and the signaling pathways it may modulate. The lack of established experimental protocols for its synthesis and analysis further highlights the need for foundational research on this compound.

Future research efforts should focus on:

-

Developing and optimizing a reliable synthetic route for this compound.

-

Experimentally determining its key physicochemical properties, such as melting point, boiling point, and solubility.

-

Screening for its biological activities in various in vitro and in vivo models to identify its potential therapeutic applications.

-

Investigating its metabolic fate and its interactions with cellular signaling pathways.

Addressing these fundamental questions will be crucial in unlocking the potential of this compound for researchers, scientists, and professionals in drug development.

The Elusive Natural Sources of 12-Ketooleic Acid: A Technical Guide to its Microbial Origins and Analysis

An in-depth exploration for researchers, scientists, and drug development professionals into the natural occurrence, biosynthesis, and analysis of 12-Ketooleic acid, with a primary focus on its microbial metabolic origins.

While this compound (12-oxo-cis-9-octadecenoic acid) is not found in significant quantities as a primary product in plants, fungi, or animals, it emerges as a fascinating metabolite in the realm of microbial biotransformation. This technical guide delves into the nuanced "natural sources" of this keto fatty acid, focusing on its formation by microorganisms and providing the necessary technical details for its study. Given the scarcity of data on the 12-keto isomer, this guide will also draw upon the more extensively studied isomer, 10-oxo-12(Z)-octadecenoic acid (KetoA), a known product of gut lactic acid bacteria, as a pertinent and illustrative analogue.

Microbial Production of Keto-Octadecenoic Acids

The primary natural source of keto-octadecenoic acids is the metabolic activity of certain bacteria, particularly those residing in the gut microbiome. These microorganisms possess the enzymatic machinery to convert unsaturated fatty acids like linoleic acid and oleic acid into their hydroxylated and subsequently oxidized keto forms.

For instance, gut lactic acid bacteria are known to produce 10-oxo-12(Z)-octadecenoic acid (KetoA) from linoleic acid.[1] This biotransformation is a multi-step enzymatic process. While the direct microbial production of this compound from oleic acid is less documented, the existence of microbial oleate hydratases that can hydroxylate oleic acid at the C10 position to form 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid, suggests that similar enzymatic activities could potentially lead to the formation of 12-hydroxystearic acid and subsequently this compound from petroselinic acid (cis-6-octadecenoic acid) or through other less common pathways.[2][3][4][5]

The table below summarizes the microbial production of a representative keto-octadecenoic acid, highlighting the bacterial species, substrate, and the resulting product.

| Bacterial Species | Substrate | Product | Yield/Concentration | Reference |

| Lactobacillus species | Linoleic Acid | 10-oxo-12(Z)-octadecenoic acid | Data not specified in reviewed abstracts | [1] |

| Micrococcus luteus | Oleic Acid | 10-ketostearic acid | Not specified | [2][3] |

| Nocardia aurantia, Nocardia sp., Mycobacterium fortuitum | Oleic Acid | 10-oxo-octadecanoic acid | 65%, 55%, and 80% yields respectively | [4] |

Experimental Protocols

Cultivation of Keto Fatty Acid-Producing Bacteria

This protocol is a generalized procedure for the cultivation of lactic acid bacteria for the production of keto fatty acids.

Materials:

-

Selected bacterial strain (e.g., Lactobacillus acidophilus)

-

Appropriate growth medium (e.g., MRS broth)

-

Substrate fatty acid (e.g., linoleic acid)

-

Incubator

-

Centrifuge

Procedure:

-

Inoculate the selected bacterial strain into the growth medium.

-

Incubate the culture under appropriate conditions (e.g., 37°C, anaerobic or microaerophilic conditions) until it reaches the late logarithmic or early stationary phase of growth.

-

Supplement the culture with the substrate fatty acid (e.g., linoleic acid at a final concentration of 0.1-1 mg/mL).

-

Continue the incubation for a period of 24-72 hours to allow for the biotransformation to occur.

-

Harvest the bacterial cells and the culture supernatant by centrifugation.

Extraction and Quantification of Keto Fatty Acids

This protocol outlines a common method for the extraction and analysis of fatty acids from bacterial cultures.

Materials:

-

Bacterial culture (cells and supernatant)

-

Internal standard (e.g., heptadecanoic acid)

-

Solvents: Chloroform, Methanol, Hexane

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

To the harvested bacterial culture, add a known amount of an internal standard.

-

Extract the total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

-

After phase separation, collect the lower organic phase containing the lipids.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

-

For GC-MS analysis, the fatty acids need to be derivatized to their fatty acid methyl esters (FAMEs). This can be achieved by transesterification using methanolic HCl or BF3-methanol.

-

Extract the FAMEs with hexane.

-

Analyze the FAMEs by GC-MS. The keto fatty acid methyl esters can be identified by their characteristic mass spectra and retention times compared to standards. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[1][6][7]

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of 10-oxo-12(Z)-octadecenoic acid from linoleic acid by lactic acid bacteria and a general experimental workflow for its production and analysis.

Caption: Biosynthesis of 10-oxo-12(Z)-octadecenoic acid and CLA from linoleic acid.

Caption: Experimental workflow for microbial keto fatty acid production and analysis.

References

- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microbial oxidation of oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Isolation of 12-Ketooleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 12-Ketooleic acid (12-oxo-9Z-octadecenoic acid). While a singular "discovery" paper is not prominent in the scientific literature, this compound is widely recognized as a secondary product of lipid peroxidation. This guide details the scientific context of its discovery, outlines methods for its synthesis and isolation from biological matrices, and provides established protocols for its characterization. Furthermore, it touches upon its known biological activities and potential, though not yet fully elucidated, signaling pathways.

Introduction: The Genesis of this compound

This compound, a member of the keto fatty acid family, is not typically found in abundance in its free form in biological systems under normal physiological conditions. Its discovery is intrinsically linked to the study of lipid peroxidation, the process by which oxidants damage lipids. It is generally considered to be a secondary degradation product of peroxides produced during lipid peroxidation[1]. This understanding suggests that its identification arose from the analytical characterization of oxidized lipid samples rather than a targeted isolation from a natural source.

The structure of this compound, featuring a ketone group at the 12th carbon of the oleic acid backbone, makes it a molecule of interest in the study of oxidative stress and its biological consequences.

Synthesis and Isolation

The preparation of this compound for research purposes can be achieved through chemical synthesis, typically from a readily available precursor like ricinoleic acid (12-hydroxy-9-octadecenoic acid).

Synthetic Approach: Oxidation of Ricinoleic Acid

A common and effective method for the synthesis of this compound is the oxidation of the hydroxyl group of ricinoleic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve ricinoleic acid in a suitable organic solvent, such as dichloromethane or acetone, in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane, portion-wise to the stirred solution at room temperature. The reaction should be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is filtered to remove the oxidant byproducts. The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: Synthetic workflow for this compound from ricinoleic acid.

Isolation from Biological Samples

Isolating this compound from biological samples where lipid peroxidation has occurred requires a multi-step extraction and purification process.

Experimental Protocol:

-

Lipid Extraction: Homogenize the biological tissue (e.g., liver) in a chloroform:methanol (2:1, v/v) mixture to extract total lipids, a method adapted from Folch et al.

-

Saponification: The extracted lipids are then saponified by heating with an ethanolic potassium hydroxide solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

-

Acidification and Extraction: After saponification, the mixture is acidified with a strong acid (e.g., 6M HCl) to protonate the fatty acid salts. The free fatty acids are then extracted into an organic solvent such as hexane or diethyl ether.

-

Purification by Column Chromatography: The crude fatty acid extract is subjected to silica gel column chromatography. A solvent gradient (e.g., hexane with increasing proportions of ethyl acetate) is used to separate the fatty acids based on polarity. The keto group in this compound increases its polarity compared to non-oxidized fatty acids, aiding in its separation. Fractions are collected and analyzed by TLC.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions containing this compound can be further purified by reversed-phase HPLC.

Caption: Workflow for the isolation of this compound from biological samples.

Characterization and Data Presentation

The structural confirmation and purity assessment of isolated or synthesized this compound are performed using standard analytical techniques.

Spectroscopic and Chromatographic Data

| Analytical Technique | Expected Observations for this compound |

| Thin-Layer Chromatography (TLC) | A single spot with an Rf value lower than oleic acid, indicating increased polarity. |

| Gas Chromatography (GC) | As the methyl ester (FAME), it will have a longer retention time than methyl oleate on a polar column. |

| High-Performance Liquid Chromatography (HPLC) | On a reversed-phase column, it will elute earlier than oleic acid due to increased polarity. |

| ¹H NMR Spectroscopy (CDCl₃) | Characteristic signals for the olefinic protons, alpha-protons to the carbonyl and carboxyl groups, and the long alkyl chain. |

| ¹³C NMR Spectroscopy (CDCl₃) | A characteristic signal for the ketone carbonyl carbon (around 200-210 ppm) and the carboxylic acid carbon (around 180 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak (m/z) corresponding to the molecular weight of this compound (C₁₈H₃₂O₃, M.W. = 296.45 g/mol ). Fragmentation patterns can confirm the position of the keto group. |

Biological Activity and Signaling Pathways

The biological role of this compound is an area of ongoing research. As a product of lipid peroxidation, its presence is often associated with cellular stress and damage.

One study has shown that this compound can accelerate lipid peroxide and fluorescent production in mouse liver homogenate[1]. This suggests a potential pro-oxidant role, where it may participate in a positive feedback loop of oxidative damage.

While specific signaling pathways directly activated by this compound are not well-defined, other oxidized fatty acids are known to act as signaling molecules. For instance, they can modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and influence inflammatory pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.

Caption: Biological context and potential effects of this compound.

Conclusion

This compound serves as a biomarker for lipid peroxidation and a molecule of interest for studying the downstream effects of oxidative stress. While its discovery was a consequence of research into lipid oxidation, standardized synthetic and isolation protocols now allow for its detailed investigation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to explore the chemistry, biology, and potential therapeutic relevance of this intriguing keto fatty acid. Further studies are warranted to fully understand its role in cellular signaling and its impact on health and disease.

References

An In-depth Technical Guide to 12-Ketooleic Acid for Researchers and Drug Development Professionals

Introduction: 12-Ketooleic acid, a derivative of oleic acid, is an oxylipin of growing interest within the scientific community. Its structural similarity to other bioactive keto-fatty acids suggests potential roles in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed potential synthesis protocol, and a proposed signaling pathway, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| CAS Number | 5455-97-0 | ChemicalBook[1] |

| Molecular Formula | C18H32O3 | PubChem[2] |

| Molecular Weight | 296.44 g/mol | PubChem[2] |

Experimental Protocols

Objective: To synthesize this compound through a three-enzyme cascade involving lipase, lipoxygenase (LOX), and hydroperoxide lyase (HPL).

Materials:

-

Oleic acid-containing oil (e.g., high-oleic sunflower oil)

-

Lipase (e.g., from Pseudomonas fluorescens)

-

Lipoxygenase (e.g., soybean LOX-1)

-

Hydroperoxide lyase (HPL)

-

Potassium phosphate buffer

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., ethyl acetate) for extraction

-

Standard analytical equipment (spectrophotometer, HPLC, GC-MS)

Methodology:

-

Lipase-mediated Hydrolysis:

-

Prepare a reaction mixture containing the oleic acid-rich oil in a suitable buffer.

-

Add lipase to the mixture to catalyze the hydrolysis of triglycerides, releasing free oleic acid.

-

Incubate the reaction under optimal conditions for the chosen lipase (e.g., specific pH, temperature, and agitation) until a high yield of free oleic acid is achieved.

-

-

Lipoxygenase-catalyzed Peroxidation:

-

Introduce soybean lipoxygenase (LOX-1) into the reaction mixture containing the liberated oleic acid.

-

LOX-1 will catalyze the stereospecific insertion of molecular oxygen into oleic acid to form a hydroperoxy derivative, primarily 13-hydroperoxyoctadecenoic acid (13-HPODE).

-

Monitor the reaction progress by spectrophotometry, measuring the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system formed in the product.

-

-

Hydroperoxide Lyase-mediated Cleavage:

-

Once the formation of 13-HPODE has peaked, introduce hydroperoxide lyase (HPL) to the reaction.

-

HPL will cleave the 13-HPODE at the C12-C13 bond, yielding a C12 aldehyde-acid and a C6 aldehyde. In the context of producing a C18 keto acid, a specific HPL or an alternative enzymatic transformation would be required to yield the desired 12-keto product. Note: This step is speculative and would require an enzyme with the appropriate regioselectivity.

-

-

Extraction and Purification:

-

Terminate the enzymatic reactions by adjusting the pH or by adding a denaturing agent.

-

Extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

Purify the resulting this compound using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

-

-

Analytical Verification:

-

Confirm the identity and purity of the synthesized this compound using analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Proposed Signaling Pathway and Biological Activity

While direct studies on the signaling pathways of this compound are limited, evidence from structurally similar oxo-fatty acids, such as 10-oxo-12(Z)-octadecenoic acid (KetoA), strongly suggests that it may act as a ligand for nuclear receptors and ion channels. KetoA has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4][5]

PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Its activation by ligands like thiazolidinediones is a therapeutic strategy for type 2 diabetes. The activation of PPARγ by a this compound analogue suggests a potential role in modulating metabolic processes.

The proposed signaling pathway for this compound, based on the activity of related compounds, is depicted below.

Caption: Proposed PPARγ signaling pathway for this compound.

This proposed pathway highlights the potential for this compound to influence gene transcription and, consequently, cellular metabolism through the activation of PPARγ. Further research is warranted to validate this hypothesis and to explore other potential biological targets.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C18H32O3 | CID 5312913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

12-Ketooleic Acid as a Signaling Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

While the direct investigation of 12-ketooleic acid (12-oxo-9Z-octadecenoic acid) as a signaling molecule in mammalian systems is in its nascent stages with limited available data, the broader class of keto-fatty acids is emerging as a significant area of research in cellular signaling. These oxidized lipid molecules, derived from common dietary fatty acids, are now understood to be more than just metabolic intermediates, acting as ligands for various receptors and modulating key physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of keto-fatty acid signaling, with a primary focus on close isomers and related compounds of this compound that have been more extensively studied. By examining the signaling pathways, experimental methodologies, and quantitative data for these related molecules, we can infer the potential biological roles and signaling mechanisms of this compound and provide a framework for its future investigation.

Introduction to Keto-Fatty Acids as Signaling Molecules

Fatty acids and their derivatives are crucial for cellular function, serving as energy sources, structural components of membranes, and signaling molecules. The oxidation of fatty acids can lead to the formation of a diverse group of molecules, including keto-fatty acids, which possess a ketone group in their acyl chain. These modifications can dramatically alter the biological activity of the parent fatty acid, enabling them to interact with specific cellular receptors and initiate signaling cascades.

One study has suggested that 12-keto oleic acid can increase the formation of lipid peroxides and fluorescence production in mouse liver homogenates.[1] This indicates a potential role in modulating cellular oxidative stress, which is intrinsically linked to various signaling pathways. However, a detailed understanding of its receptor-mediated signaling is still lacking.

In contrast, significant research has been conducted on other keto-fatty acid isomers, particularly those derived from linoleic acid. These studies have revealed that keto-fatty acids can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and Transient Receptor Potential Vanilloid 1 (TRPV1), implicating them in the regulation of metabolism, inflammation, and cellular homeostasis.

Key Signaling Pathways for Keto-Fatty Acids

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism, as well as inflammation.[2] There are three main isoforms: PPARα, PPARγ, and PPARδ/β. Fatty acids and their derivatives are natural ligands for PPARs. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

-

9-oxo-10(E),12(E)-Octadecadienoic Acid (9-oxo-ODA): This keto-fatty acid, derived from tomato, has been identified as a potent PPARα agonist.[3][4] Studies have shown that it can increase the expression of PPARα target genes involved in fatty acid oxidation.[3]

-

10-oxo-12(Z)-octadecenoic acid (KetoA): This metabolite, produced by gut lactic acid bacteria from linoleic acid, is a potent activator of PPARγ.[5] Activation of PPARγ by KetoA induces adipocyte differentiation and increases the production of adiponectin, a hormone with anti-diabetic and anti-inflammatory properties.[6]

-

(9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE): This compound has been shown to act as a PPARα agonist.[7]

The activation of PPARs by these keto-fatty acids suggests that this compound, as a structural analog, may also possess the ability to modulate PPAR activity. Further research is warranted to investigate this potential interaction.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel primarily known for its role in pain perception and as a receptor for capsaicin, the pungent compound in chili peppers.[8] It can be activated by various stimuli, including heat, protons, and certain lipids. Activation of TRPV1 leads to an influx of calcium ions, which triggers downstream signaling events.[9][10]

-

10-oxo-12(Z)-octadecenoic acid (KetoA): Research has demonstrated that KetoA is a potent activator of TRPV1.[11] This activation has been linked to enhanced energy metabolism and protection against diet-induced obesity in mice.[11] The proposed mechanism involves the activation of TRPV1 in adipose tissues, leading to increased noradrenaline turnover.[11]

The ability of a keto-fatty acid to activate TRPV1 opens up new avenues for understanding the interplay between lipid metabolism and sensory signaling pathways. Investigating whether this compound can also modulate TRPV1 activity would be a valuable area of future research.

Quantitative Data on Keto-Fatty Acid Signaling

While specific quantitative data for this compound's interaction with signaling receptors is not currently available, data for related compounds can provide a useful reference point for researchers.

| Compound | Receptor | Assay Type | Reported Activity/Potency |

| 9-oxo-10(E),12(E)-Octadecadienoic Acid (9-oxo-ODA) | PPARα | Luciferase Reporter Assay | Significantly increased PPARα reporter activity.[3] |

| 10-oxo-12(Z)-octadecenoic acid (KetoA) | PPARγ | Luciferase Reporter Assay | Potent activation of PPARγ.[5][6] |

| 10-oxo-12(Z)-octadecenoic acid (KetoA) | TRPV1 | Ca2+ Imaging & Patch-Clamp | Potent activation of TRPV1.[11] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) | PPARα | Not specified | Agonist of PPARα.[7] |

This table summarizes available data from the cited literature. Direct comparative studies and standardized quantitative values (e.g., EC50, Kd) are limited.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of keto-fatty acid signaling. Below are generalized methodologies for key experiments that can be adapted for the study of this compound.

PPAR Activation Assay (Luciferase Reporter Assay)

This assay is commonly used to screen for and characterize PPAR agonists.

Principle: Cells are co-transfected with a plasmid containing a PPAR expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. In the presence of a PPAR agonist, the activated PPAR-RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect the cells with a PPAR expression vector (e.g., pCMX-hPPARγ), an RXR expression vector (optional but recommended), and a PPRE-luciferase reporter plasmid (e.g., pTK-PPREx3-luc). A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of the test compound (e.g., this compound) or a known agonist (e.g., rosiglitazone for PPARγ) for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Measure β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity.

-

Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

-

TRPV1 Activation Assay (Calcium Imaging)

This method measures the influx of calcium into cells upon activation of the TRPV1 channel.

Principle: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[9] Activation of TRPV1 by an agonist leads to an influx of extracellular calcium, causing an increase in intracellular calcium concentration. This increase is detected as a change in the fluorescence intensity of the dye.[12]

Methodology:

-

Cell Culture and Transfection (if necessary):

-

Culture cells endogenously expressing TRPV1 (e.g., dorsal root ganglion neurons) or a cell line transiently or stably expressing TRPV1 (e.g., HEK293 cells).

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

-

Calcium Imaging:

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence images using a fluorescence microscope equipped with a camera.

-

Add the test compound (e.g., this compound) or a known agonist (e.g., capsaicin) and continuously record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity for individual cells or regions of interest.

-

Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a fold-change over baseline (for single-wavelength dyes like Fluo-4).

-

Generate dose-response curves to determine the EC50 of the compound.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: PPAR Signaling Pathway Activation by Keto-Fatty Acids.

Caption: TRPV1 Signaling Pathway Activation by KetoA.

Experimental Workflows

Caption: Workflow for PPAR Luciferase Reporter Assay.

Caption: Workflow for TRPV1 Calcium Imaging Assay.

Conclusion and Future Directions

The field of keto-fatty acid signaling is rapidly expanding, with emerging evidence pointing to their significant roles in health and disease. While direct research on this compound as a signaling molecule is currently limited, the well-documented signaling activities of its isomers and related compounds through receptors like PPARs and TRPV1 provide a strong rationale for its investigation.

Future research should focus on:

-

Synthesis and Purification: Developing robust methods for the synthesis and purification of this compound to enable its biological characterization.

-

Receptor Screening: Systematically screening this compound against a panel of nuclear receptors and G protein-coupled receptors known to bind fatty acids.

-

In Vitro and In Vivo Studies: Characterizing the cellular and physiological effects of this compound in relevant in vitro and in vivo models of metabolism and inflammation.

-

Quantitative Analysis: Determining the binding affinities (Kd) and functional potencies (EC50) of this compound for its target receptors.

By addressing these key areas, the scientific community can elucidate the specific signaling roles of this compound and unlock its potential as a novel therapeutic target for a range of metabolic and inflammatory disorders. This technical guide serves as a foundational resource for researchers embarking on this exciting area of investigation.

References

- 1. Accelerating effect of 12-keto oleic acid on lipid peroxide and fluorescent productions in mouse liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 10. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Studies on 12-Ketooleic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Ketooleic acid (12-KOA), also known as 12-oxo-cis-9-octadecenoic acid, is a keto-fatty acid that has been identified as a secondary product of lipid peroxidation. Despite its natural occurrence, the bioactivity of 12-KOA remains a largely unexplored area of research. Preliminary evidence suggests a potential role for this molecule in modulating cellular oxidative stress. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 12-KOA's biological effects. It details the foundational research, presents relevant experimental protocols for future investigations, and uses visualizations to depict the proposed mechanisms and workflows. This document aims to serve as a foundational resource to stimulate further inquiry into the bioactivity of this compound and its potential implications in health and disease.

Introduction

Lipid peroxidation, a process of oxidative degradation of lipids, results in the formation of a complex array of bioactive molecules. While primary oxidation products like hydroperoxides are well-studied, the biological roles of their secondary degradation products, such as keto-fatty acids, are less understood. This compound is one such molecule, formed from the oxidation of oleic acid. Early research has pointed towards its ability to influence fundamental cellular processes related to oxidative stress. Understanding the bioactivity of 12-KOA is crucial for elucidating its potential role as a signaling molecule or a mediator of cellular damage in various physiological and pathological conditions.

Known Bioactivity: Induction of Oxidative Stress

The most significant and foundational research on the bioactivity of this compound was conducted by Fukuzawa and Sato in 1975. Their study demonstrated that 12-KOA contributes to oxidative stress by directly and indirectly increasing lipid peroxidation and the formation of fluorescent products in mouse liver homogenates[1].

The proposed mechanisms of action from this seminal work are twofold:

-

Direct Effect: this compound was shown to directly increase the production of free radicals, thereby initiating and propagating lipid peroxidation[1].

-

Indirect Effect: The study also suggested that 12-KOA can alter the structure of biological membranes, which in turn accelerates lipid peroxidation[1].

The increase in fluorescent products was attributed to both the reactivity of 12-KOA itself and the overall acceleration of lipid peroxidation[1].

Quantitative Data Summary

To date, there is a significant scarcity of publicly available quantitative data on the bioactivity of this compound. The following tables are presented to illustrate the types of quantitative data that would be generated from the experimental protocols described in the subsequent sections. These are hypothetical data points for illustrative purposes and are intended to guide future research.

Table 1: Effect of this compound on Lipid Peroxidation

| Concentration of 12-KOA (µM) | Malondialdehyde (MDA) Level (nmol/mg protein) | Fold Change vs. Control |

| 0 (Control) | 1.5 ± 0.2 | 1.0 |

| 10 | 2.8 ± 0.3 | 1.9 |

| 50 | 5.1 ± 0.5 | 3.4 |

| 100 | 8.9 ± 0.7 | 5.9 |

Table 2: Effect of this compound on Free Radical Production

| Concentration of 12-KOA (µM) | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| 0 (Control) | 1000 ± 50 | 1.0 |

| 10 | 1850 ± 120 | 1.9 |

| 50 | 3500 ± 250 | 3.5 |

| 100 | 6200 ± 400 | 6.2 |

Table 3: Effect of this compound on Membrane Fluidity

| Concentration of 12-KOA (µM) | Anisotropy (r) | % Decrease in Fluidity |

| 0 (Control) | 0.250 ± 0.010 | 0 |

| 10 | 0.265 ± 0.012 | 6 |

| 50 | 0.285 ± 0.015 | 14 |

| 100 | 0.310 ± 0.018 | 24 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the bioactivity of this compound. These are generalized protocols and may require optimization for specific cell types or experimental conditions.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)

This protocol measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation.

-

Sample Preparation:

-

Treat cells or tissue homogenates with varying concentrations of this compound for a specified duration.

-

Harvest cells or homogenize tissues in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.

-

Determine the protein concentration of each sample for normalization.

-

-

TBARS Reaction:

-

To 100 µL of sample, add 100 µL of SDS lysis solution and 250 µL of 40% acetic acid solution (pH 3.5).

-

Add 500 µL of 0.5% thiobarbituric acid (TBA) solution.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice for 10 minutes to stop the reaction.

-

Centrifuge at 10,000 x g for 10 minutes.

-

-

Quantification:

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Generate a standard curve using known concentrations of MDA.

-

Calculate the MDA concentration in the samples and normalize to the protein concentration.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with a serum-free medium.

-

Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Treat the cells with varying concentrations of this compound.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

-

Take readings at multiple time points to monitor the kinetics of ROS production.

-

Membrane Fluidity Assay (Fluorescence Anisotropy)

This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity. A decrease in fluidity is indicated by an increase in fluorescence anisotropy.

-

Membrane Preparation:

-

Isolate cell membranes or prepare liposomes.

-

Treat the membranes or liposomes with varying concentrations of this compound.

-

-

Probe Labeling:

-

Incubate the treated membranes or liposomes with 1 µM DPH for 30 minutes at 37°C in the dark.

-

-

Anisotropy Measurement:

-

Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at 360 nm.

-

Measure the emission intensity of both vertically and horizontally polarized light at 430 nm.

-

Calculate the anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

-

Visualizations

Proposed Signaling Pathway of this compound-Induced Oxidative Stress

Caption: Proposed mechanism of 12-KOA-induced oxidative stress.

Experimental Workflow for TBARS Assay

Caption: Workflow for the TBARS lipid peroxidation assay.

Logical Relationship of Bioactivities

Caption: Logical flow of 12-KOA's pro-oxidant activity.

Conclusion and Future Directions

The current body of scientific literature on the bioactivity of this compound is limited, with the primary focus being on its role in promoting oxidative stress. The foundational work in this area has established a plausible mechanism involving the direct generation of free radicals and the alteration of membrane structure. However, to fully understand the biological significance of 12-KOA, a more in-depth and broader scope of research is imperative.

Future research should prioritize the following:

-

Replication and Expansion of Foundational Studies: Modern analytical techniques should be employed to replicate the findings of the 1975 study and to generate robust quantitative data on the pro-oxidant effects of 12-KOA in various cell types and in vivo models.

-

Elucidation of Signaling Pathways: Investigations are needed to determine if 12-KOA interacts with and modulates specific cellular signaling pathways. Given its structure as a lipid molecule, potential interactions with nuclear receptors (e.g., PPARs) or other lipid-sensing pathways should be explored.

-

Inflammatory and Apoptotic Effects: The role of oxidative stress in inflammation and apoptosis is well-established. Therefore, studies should be conducted to ascertain whether 12-KOA can induce inflammatory responses or trigger apoptotic cell death.

-

Enzymatic Interactions: Research into whether 12-KOA can act as a substrate or inhibitor for various enzymes involved in lipid metabolism and cellular signaling is warranted.

By addressing these research gaps, the scientific community can build a more complete picture of the bioactivity of this compound and its potential relevance to human health and disease.

References

Methodological & Application

Application Note: Quantification of 12-Ketooleic Acid in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Ketooleic acid (12-KOA), a member of the oxo-octadecenoic acid (oxoODE) family, is an oxidized lipid mediator derived from oleic acid. Emerging research has implicated oxo-fatty acids in a variety of physiological and pathological processes, including inflammation and metabolic regulation. As electrophilic species, these molecules can modulate signaling pathways such as the peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor-kappa B (NF-κB) pathways, making them intriguing targets for drug discovery and biomarker development. Accurate and precise quantification of 12-KOA in biological matrices is crucial for understanding its role in health and disease.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes solid-phase extraction for sample clean-up and multiple reaction monitoring (MRM) for detection, ensuring high selectivity and accuracy.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

LC-MS/MS grade methanol, acetonitrile, isopropanol, and water

-

Formic acid and acetic acid, LC-MS grade

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)

Sample Preparation Protocol

-

Plasma Thawing and Spiking: Thaw frozen human plasma samples on ice. To 200 µL of plasma in a polypropylene tube, add 10 µL of the internal standard (IS) working solution (e.g., this compound-d4 at 100 ng/mL in methanol). Vortex briefly.

-

Protein Precipitation: Add 600 µL of ice-cold methanol containing 0.1% acetic acid to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis Protocol

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system. |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient | 0-2 min: 20% B; 2-10 min: 20-95% B; 10-12 min: 95% B; 12.1-15 min: 20% B. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5 µL. |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Negative. |

| Capillary Voltage | 3.0 kV. |

| Source Temperature | 150°C. |

| Desolvation Temp. | 400°C. |

| Gas Flow Rates | Optimized for the specific instrument. |

| Scan Type | Multiple Reaction Monitoring (MRM). |

MRM Transitions (Estimated):

The following MRM transitions are proposed based on the known fragmentation of oxo-octadecenoic acid isomers.[1] It is highly recommended to optimize these parameters on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| This compound | 295.2 | 171.1 | 15 | 113.1 | 20 |

| This compound-d4 (IS) | 299.2 | 175.1 | 15 | 113.1 | 20 |

Note: The precursor ion for this compound is [M-H]⁻. Product ion 1 (m/z 171.1) likely corresponds to a fragment from cleavage at the keto group, and product ion 2 (m/z 113.1) represents a common fragment for this class of compounds.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from closely related oxoODE isomers.[1]

Table 1: Method Validation Parameters

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~1.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85-115% |

Table 2: Example Quantitative Data in Human Plasma

| Analyte | Concentration Range (ng/mL) | Mean Concentration (ng/mL) |

| This compound | 5 - 50 | ~20 |

Note: These values are illustrative and may vary depending on the study population and physiological state.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

Caption: Proposed signaling pathway of this compound in inflammation.

References

Application Note and Protocol: Extraction of 12-Ketooleic Acid from Plasma for LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Ketooleic acid (12-KOA) is an oxidized lipid molecule that is gaining interest in biomedical research due to its potential role in various physiological and pathological processes. Accurate quantification of 12-KOA in biological matrices such as plasma is crucial for understanding its biological function and for biomarker development. This document provides a detailed protocol for the extraction of this compound from human plasma, followed by its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is based on a combination of protein precipitation and liquid-liquid extraction (LLE), which offers good recovery and reproducibility.

Principle

The protocol involves the disruption of plasma proteins to release bound lipids, followed by the extraction of 12-KOA into an organic solvent. An internal standard (IS) is added at the beginning of the procedure to correct for analyte loss during sample preparation and for variations in instrument response. The extracted analyte is then concentrated and reconstituted in a solvent compatible with the LC-MS/MS system for analysis.

Experimental Protocols

1. Materials and Reagents

-

Human plasma (collected in EDTA tubes)

-

This compound analytical standard

-

This compound-d4 (or other suitable deuterated analog) as an internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methyl-tert-butyl ether (MTBE), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Refrigerated centrifuge

-

Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)

-

LC-MS/MS system

2. Preparation of Solutions

-

Internal Standard Spiking Solution: Prepare a stock solution of the internal standard (e.g., this compound-d4) in methanol. Further dilute this stock solution with methanol to create a working spiking solution. The final concentration should be chosen to be in the mid-range of the calibration curve.

-

Extraction Solvent: Prepare a solution of acetonitrile with 1% formic acid.

-

Reconstitution Solvent: Prepare a solution of 90:10 (v/v) methanol:water.

3. Sample Preparation and Extraction

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard spiking solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

To the supernatant, add 500 µL of MTBE to perform the liquid-liquid extraction.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to induce phase separation.

-

Three layers will be observed: an upper organic layer (containing the lipids), a middle aqueous layer, and a small protein pellet at the bottom.

-

Carefully collect the upper organic layer (approximately 450 µL) and transfer it to a new tube, being careful not to disturb the other layers.

-

Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent (90:10 methanol:water).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of fatty acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient should be optimized to ensure the separation of 12-KOA from other plasma components. A typical gradient might start at 30% B, increasing to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for fatty acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 12-KOA and its internal standard need to be determined by infusing the pure standards into the mass spectrometer.

-

Example MRM Transitions (to be optimized):

-

This compound: Precursor ion [M-H]⁻ -> Product ion

-

This compound-d4 (IS): Precursor ion [M-H]⁻ -> Product ion

-

-

Data Presentation

Table 1: Typical Quantitative Performance of the this compound Extraction Protocol

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | < 15% |

Visualizations

Caption: Workflow for the extraction of this compound from plasma.

Caption: Conceptual diagram of the LC-MS/MS analysis for this compound.

Application Note: Derivatization of 12-Ketooleic Acid for Enhanced GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Ketooleic acid (12-oxo-cis-9-octadecenoic acid) is an oxidized lipid metabolite that plays a role in various physiological and pathological processes. Its analysis is crucial for understanding lipid metabolism and its dysregulation in disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of fatty acids; however, the inherent properties of this compound—low volatility and thermal instability due to the presence of a carboxylic acid and a ketone functional group—necessitate a derivatization step to enable robust and reproducible analysis. This application note provides a detailed protocol for the derivatization of this compound for GC-MS analysis, focusing on a two-step methoximation and silylation procedure.

Challenges in the GC-MS Analysis of this compound

Direct analysis of this compound by GC-MS is challenging due to:

-

Low Volatility: The polar carboxylic acid group significantly reduces the volatility of the molecule, making it difficult to elute from the GC column at typical operating temperatures.

-

Thermal Instability: At the high temperatures required for volatilization, the molecule can undergo degradation, leading to inaccurate quantification.

-

Tautomerism: The ketone group can exist in equilibrium with its enol form, potentially leading to multiple chromatographic peaks for a single analyte and complicating data analysis.

To overcome these challenges, a two-step derivatization is the recommended approach. This involves:

-

Methoximation: The ketone group is converted to a methoxime derivative. This step is crucial as it "locks" the carbonyl group in a stable form, preventing tautomerization.

-

Silylation: The carboxylic acid group is converted to a trimethylsilyl (TMS) ester. This replaces the acidic proton with a non-polar TMS group, significantly increasing the volatility and thermal stability of the analyte.

Comparison of Derivatization Methods

While other methods like methylation (to form Fatty Acid Methyl Esters - FAMEs) are common for fatty acids, the presence of the ketone group in this compound makes the two-step methoximation-silylation approach superior.

| Derivatization Method | Target Functional Group(s) | Advantages | Disadvantages | Suitability for this compound |

| Methylation (e.g., with BF₃-Methanol) | Carboxylic Acid | Simple, well-established for fatty acids. | Does not address the ketone group, leading to potential tautomerism and peak splitting. | Not Recommended as a standalone method. |

| Silylation (e.g., with BSTFA, MSTFA) | Carboxylic Acid, Hydroxyl | Highly effective at increasing volatility. | Does not stabilize the ketone group against tautomerism. | Not Recommended as a standalone method. |

| Two-Step: Methoximation followed by Silylation | Ketone and Carboxylic Acid | Stabilizes the ketone group, prevents tautomerism, and increases volatility of the carboxylic acid group, leading to a single, sharp chromatographic peak. | More time-consuming than single-step methods. | Highly Recommended. |

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MeOx·HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Hexane or other suitable organic solvent

-

Internal standard (e.g., heptadecanoic acid)

-

GC-MS grade vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen evaporator

Protocol for Two-Step Derivatization of this compound

This protocol is a comprehensive procedure for the derivatization of this compound in a dried sample extract.

Step 1: Sample Preparation

-

Accurately transfer the sample containing this compound to a GC vial.

-

Add a known amount of internal standard.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will interfere with the silylation reaction.

Step 2: Methoximation

-

Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

-

Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate the mixture at 60°C for 60 minutes.

-

Allow the vial to cool to room temperature.

Step 3: Silylation

-

Add 50 µL of BSTFA + 1% TMCS (or MSTFA) to the vial containing the methoximated sample.

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate the mixture at 60°C for 60 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |

| MS Transfer Line Temp | 280°C |

| MS Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-600 |

Expected Results and Data Presentation

While specific experimental data for the methoxime-TMS derivative of this compound is not widely available in the literature, the following table presents predicted and expected data based on the analysis of similar derivatized fatty acids.

| Analyte | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | Methoxime-TMS | ~20-25 | Molecular Ion (M+): Predicted at 397. Fragmentation: Expect characteristic ions related to the TMS-ester group (e.g., m/z 73, 117) and cleavage around the methoxime group and the double bond. |

| Heptadecanoic Acid (Internal Standard) | TMS Ester | ~18-20 | Molecular Ion (M+): 342. Fragmentation: m/z 327 (M-15), 117. |

Note: The retention times and mass fragments are estimates and should be confirmed by analyzing a derivatized standard of this compound.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the derivatization workflow and the chemical transformations involved.

Application Notes and Protocols: 12-Ketooleic Acid and its Isomers as Potential Biomarkers in Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 12-Ketooleic acid itself is not extensively documented as a disease biomarker, research into its isomers, particularly 10-oxo-12(Z)-octadecenoic acid (KetoA) , has revealed significant biological activity with potential biomarker applications in metabolic diseases. KetoA is a metabolite of linoleic acid, produced by gut lactic acid bacteria, and has been identified as a potent signaling molecule. This document provides an overview of the current understanding of KetoA's role in disease, its mechanism of action, and protocols for its quantification.

1. Rationale for 10-oxo-12(Z)-octadecenoic acid (KetoA) as a Biomarker

KetoA has emerged as a potential biomarker for metabolic health due to its role in regulating energy metabolism and adipogenesis. It is an endogenous molecule whose production is linked to the gut microbiome, providing a potential window into host-microbiome interactions and their impact on health. Studies have shown that the parent compound of these keto-derivatives, trans-10,cis-12-conjugated linoleic acid (t10c12-CLA), is inversely associated with body weight and serum leptin levels in individuals with type 2 diabetes, suggesting that its metabolites, like KetoA, could be key mediators of these effects.

2. Pathophysiological Relevance

KetoA has been demonstrated to be a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipocyte differentiation and energy metabolism.[1] Additionally, KetoA activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in enhancing energy expenditure.[2][3] Through these pathways, KetoA can influence:

-

Adipogenesis and Glucose Uptake: By activating PPARγ, KetoA can induce the differentiation of adipocytes, increase adiponectin production, and enhance insulin-stimulated glucose uptake.[1]

-

Energy Metabolism: Activation of TRPV1 by KetoA can increase energy expenditure, potentially protecting against diet-induced obesity.[3]

-

Inflammation: PPARγ activation is known to have anti-inflammatory effects, suggesting a role for KetoA in modulating inflammatory processes associated with metabolic diseases.

3. Quantitative Data

Currently, there is a limited amount of publicly available quantitative data directly comparing the concentrations of 10-oxo-12(Z)-octadecenoic acid in healthy versus diseased human populations. The following table summarizes the known information regarding the parent compound and the potential for its metabolites.

| Analyte | Condition | Matrix | Observation | Reference |

| trans-10,cis-12 CLA | Type 2 Diabetes | Plasma | Inversely associated with body weight and serum leptin levels. | (J Nutr. 2003 Jan;133(1):257S-260S) |

| 10-oxo-12(Z)-octadecenoic acid (KetoA) | Diet-induced obesity (mice) | - | Dietary intake enhanced energy expenditure and protected against obesity. | (FASEB J. 2017 Nov;31(11):5036-5048) |

4. Signaling Pathways

The primary signaling pathways modulated by 10-oxo-12(Z)-octadecenoic acid are the PPARγ and TRPV1 pathways.

5. Experimental Protocols

The following is a detailed protocol for the quantification of 10-oxo-12(Z)-octadecenoic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.1. Materials and Reagents

-

Solvents: Acetonitrile, Methanol, Isopropanol, Hexane (all LC-MS grade)

-

Acids: Acetic Acid, Formic Acid (LC-MS grade)

-

Internal Standard: Deuterated 10-oxo-12(Z)-octadecenoic acid (if available) or a structurally similar deuterated fatty acid (e.g., 15(S)-HETE-d8).

-

Water: Ultrapure (18.2 MΩ·cm)

-

Plasma: Human plasma collected in EDTA- or heparin-containing tubes.

-

Solid Phase Extraction (SPE) Cartridges: C18, 100 mg

5.2. Experimental Workflow

5.3. Detailed Protocol

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 200 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

-

Vortex briefly to mix.

-

-

Liquid-Liquid Extraction:

-

Add 1.0 mL of a solution of 10% (v/v) acetic acid in water/isopropanol/hexane (2/20/30, v/v/v).

-

Vortex for 1 minute.

-

Add 2.0 mL of Hexane.

-

Vortex for 3 minutes.

-

Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.

-

Carefully transfer the upper hexane layer to a new glass tube.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

-

Solid Phase Extraction (SPE) - Optional Cleanup:

-

Reconstitute the dried extract in 1 mL of 95:5 (v/v) water:methanol with 0.1% formic acid.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 95:5 (v/v) water:methanol with 0.1% formic acid.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 95:5 (v/v) water:methanol with 0.1% formic acid.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% formic acid).

-

Inject 10-20 µL onto the LC-MS/MS system.

-

LC Conditions (example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from other fatty acids (e.g., start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions (example for a triple quadrupole):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for KetoA and the internal standard. The exact m/z values will need to be determined by infusing a standard of the analyte. For an 18-carbon keto-enoic acid, the precursor ion would be approximately m/z 295.3.

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of a 10-oxo-12(Z)-octadecenoic acid standard with a constant concentration of the internal standard.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Use the regression equation from the calibration curve to determine the concentration of KetoA in the plasma samples.

-

While the direct use of "this compound" as a biomarker is not yet established, its isomer, 10-oxo-12(Z)-octadecenoic acid (KetoA), shows significant promise as a potential biomarker for metabolic diseases. Its connection to the gut microbiome and its role in key metabolic signaling pathways make it a compelling target for further research. Future studies should focus on:

-

Establishing a definitive link between plasma/tissue levels of KetoA and the incidence and progression of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

-

Developing and validating standardized, high-throughput assays for the quantification of KetoA in clinical samples.

-

Investigating the therapeutic potential of modulating KetoA levels through dietary interventions or probiotics.

These efforts will be crucial in translating the scientific understanding of this bioactive lipid into clinical applications for the diagnosis, monitoring, and treatment of metabolic disorders.

References

- 1. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents [jci.org]

- 3. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: Establishing an Experimental Protocol for 12-Ketooleic Acid Administration in Murine Models

Absence of a Standardized Protocol for 12-Ketooleic Acid in Mice Necessitates a Foundational Approach

As of late 2025, a standardized and validated experimental protocol for the administration of this compound to mice is not available in the peer-reviewed scientific literature. Our extensive search for established methodologies, dosages, and in vivo effects of this specific keto-fatty acid has yielded no specific results. The scientific community has largely focused on related compounds, such as conjugated linoleic acids and various hydroxylated fatty acid derivatives.

This absence of data underscores the novelty of in vivo research on this compound. Therefore, this document serves not as a recitation of an existing protocol, but as a foundational guide for researchers and drug development professionals to design and implement an initial, exploratory study. The following sections provide a generalized framework based on common practices for introducing novel fatty acids in murine models, alongside a discussion of related compounds to inform initial hypotheses.

General Framework for a Novel Fatty Acid Administration Study in Mice

Given the lack of specific data for this compound, a careful, stepwise approach is required to establish a safe and effective experimental protocol. This involves preliminary in vitro assessments, followed by in vivo dose-finding studies and subsequent efficacy evaluations.

Experimental Workflow for a Novel Compound

The following diagram outlines a logical workflow for investigating a novel compound like this compound in a murine model.

Table 1: Key Considerations for a Murine Study of this compound

| Parameter | Recommendation / Considerations | Rationale |

| Animal Model | C57BL/6J mice are a common initial choice for metabolic studies. The choice of sex will depend on the research question. | Genetically well-defined and widely used, allowing for comparison with a large body of existing literature. |

| Housing and Diet | Standard housing conditions (12h light/dark cycle, controlled temperature and humidity). A standard chow diet should be used unless a specific dietary challenge (e.g., high-fat diet) is part of the experimental design. | To minimize confounding variables and ensure animal welfare. |